3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid, also known as 4-methyl-3-{[(pyrimidin-4-yl)amino]methyl}benzoic acid, is a compound with potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. This compound features a benzoic acid moiety substituted with a pyrimidine ring, which is significant for its biological activity. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
This compound can be classified under the category of pyrimidine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-malarial properties. It is often synthesized as part of research into new drug candidates targeting specific enzymes or receptors involved in disease processes.
The synthesis of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid can be achieved through several methods. One notable approach involves the guanidine-forming reaction between 3-amino-4-methylbenzoic acid and cyanamide under acidic conditions, followed by a cyclization reaction that incorporates a pyrimidine derivative. This method is efficient as it reduces the number of steps required compared to traditional synthesis routes.
This method not only simplifies the synthesis but also enhances yield and purity compared to previous methodologies .
The molecular formula of 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid is , with a molecular weight of approximately 306.32 g/mol. The structure consists of:
The structural representation emphasizes the importance of both the benzoic and pyrimidine components for biological activity.
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid can participate in various chemical reactions:
These reactions are crucial for developing derivatives that may enhance efficacy or selectivity against specific biological targets .
The mechanism of action for 3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid primarily involves its interaction with specific enzymes or receptors within cellular pathways. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase, an enzyme critical in nucleotide synthesis.
The binding affinity and interaction dynamics can be analyzed using computational docking studies, revealing how the compound fits into active sites and interacts with key residues through hydrogen bonds and hydrophobic interactions .
Key physical properties include:
Chemical properties include:
Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly employed to confirm identity and purity .
3-{[(Pyrimidin-4-yl)amino]methyl}benzoic acid has significant potential in drug discovery, particularly as:
Research continues to explore its full therapeutic potential, making it a valuable compound in pharmaceutical science .
Bioisosteric replacement is fundamental in optimizing drug-like properties of heterocyclic compounds. The pyrimidin-4-ylamino motif in 3-{[(pyrimidin-4-yl)amino]methyl}benzoic acid (CAS 1291584-22-9, C₁₂H₁₁N₃O₂) serves as a versatile scaffold for structural mimicry. Tetrazole rings effectively replace triazoles in anticancer agents, as demonstrated by compound 3d (N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide), which exhibited nanomolar cytotoxicity against leukemia K-562 cells (IC₅₀ = 56.4 nM) [2]. This enhancement stems from tetrazole’s superior dipole moment (∼5.0 D) and hydrogen-bonding capacity relative to triazoles (∼1.8 D), improving target engagement [5]. Similarly, pyridine-to-pyrimidine substitutions exploit complementary π-stacking geometries, as observed in kinase inhibitors where pyrimidine’s bidentate hydrogen bonding enhances binding affinity by ∼5-fold compared to monodentate pyridines [5] [9].
Table 1: Impact of Bioisosteric Replacements on Pharmacological Profiles
Original Motif | Bioisostere | Biological Activity Enhancement | Key Physicochemical Change |
---|---|---|---|
1H-1,2,3-Triazole | 1H-Tetrazole | 50-fold ↓ IC₅₀ in leukemia cells | Increased dipole moment (5.0 D) |
Pyridine | Pyrimidine | 5-fold ↑ kinase inhibition | Bidentate H-bond acceptor sites |
Carboxylic acid | Acylsulfonamide | 20-fold ↑ angiotensin II binding | Extended anion projection |
The integration of benzoic acid with pyrimidine creates a multifunctional pharmacophore. The benzoic acid moiety provides:
Table 2: Binding Energy Contributions in Hybrid Pharmacophores
Pharmacophore Element | Target Interaction | Energy Contribution (kJ/mol) |
---|---|---|
Benzoic acid carboxylate | Salt bridge with Lys | −25.7 ± 3.1 |
Pyrimidine ring | π-Stacking with Phe | −18.2 ± 2.4 |
Methylene linker | Hydrophobic enclosure | −12.6 ± 1.8 |
The -CH₂NH- linker in 3-{[(pyrimidin-4-yl)amino]methyl}benzoic acid balances rigidity and adaptability:
Table 3: Conformational States of the Methylenamino Linker
Torsion Angle (θ₁) | Relative Energy (kJ/mol) | Biological Relevance |
---|---|---|
59.7° | +4.8 | Folded (low-affinity binding) |
152.3° | +1.2 | Intermediate |
176.7° | 0.0 (reference) | Extended (optimal activity) |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1